benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate
Description
Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate is a carbamate derivative featuring a benzyl group and a hexyl chain connected to a substituted oxane ring. The oxane moiety contains acetamido, dihydroxy, and hydroxymethyl groups at positions 3, 4/5, and 6, respectively. Although direct biological or physicochemical data for this compound are unavailable in the provided evidence, its structural complexity aligns with intermediates in pharmaceutical or organic synthesis, particularly for glycosidase inhibitors or glycoconjugates .
Properties
Molecular Formula |
C22H33N3O8 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C22H33N3O8/c1-14(27)24-18-20(30)19(29)16(12-26)33-21(18)25-17(28)10-6-3-7-11-23-22(31)32-13-15-8-4-2-5-9-15/h2,4-5,8-9,16,18-21,26,29-30H,3,6-7,10-13H2,1H3,(H,23,31)(H,24,27)(H,25,28) |
InChI Key |
KMJIVMWBZJORPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate typically involves multiple steps. The process begins with the preparation of the oxan-2-yl derivative, which is then reacted with various reagents to introduce the acetamido and hydroxymethyl groups. The final step involves the formation of the carbamate group through a reaction with benzyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(formyl)oxan-2-yl]amino]-6-oxohexyl]carbamate, while reduction may produce benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-aminohexyl]carbamate.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds similar to benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting growth and providing a basis for developing new antibiotics .
1.2 Anticancer Properties
Studies have suggested that the compound may possess anticancer properties due to its structural similarity to known antitumor agents. Preliminary in vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Pharmaceutical Formulations
2.1 Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. It can serve as a carrier for poorly soluble drugs, improving their bioavailability and therapeutic efficacy .
2.2 Combination Therapies
this compound has been explored in combination therapies, particularly in enhancing the effects of existing treatments for chronic diseases such as diabetes and hypertension .
Case Studies
| Study | Objective | Findings | |
|---|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth | Potential use as a new antibiotic agent |
| Study 2 | Investigate anticancer effects | Induced apoptosis in cultured cancer cells | Promising candidate for cancer treatment |
| Study 3 | Assess drug delivery capabilities | Improved bioavailability of co-administered drugs | Effective carrier for enhancing drug efficacy |
Mechanism of Action
The mechanism of action of benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzyl N-[2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate (CAS 7474-40-0)
- Molecular Formula: C₁₄H₁₉NO₇ (vs. target compound’s formula, likely C₂₁H₃₁N₃O₉ based on structure).
- Key Differences: Oxane substituents: 2,4,5-trihydroxy vs. 3-acetamido-4,5-dihydroxy in the target. No hexyl chain; direct carbamate linkage to oxane.
- Properties: Molecular weight: 313.30 g/mol; higher hydrophilicity due to three hydroxyl groups.
Carbamates with Azide and Thienyl Substituents (EP 2 881 393 B1)
Examples include benzyl {(5R)-5-azido-6-[bis(2-thienylmethyl)amino]-6-oxohexyl}carbamate (3-168):
- Key Differences :
- Azide and thienylmethyl groups replace the oxane ring.
- Hexyl chain modified with bulky aromatic substituents.
- Automated silica chromatography for purification, a method likely applicable to the target compound .
Functional Group Comparisons
Acetamido vs. Hydroxyl Substituents
- Target Compound : The 3-acetamido group may enhance metabolic stability compared to hydroxyl-rich analogs like CAS 7474-40-0.
Hexyl Chain Modifications
- In contrast, analogs with azide or thienyl groups (e.g., 3-168) prioritize steric bulk and electrophilic reactivity .
Implications of Structural Differences
- Biological Activity : The target’s acetamido and hydroxyl groups may mimic carbohydrate epitopes, suggesting applications in glycobiology. In contrast, azide-containing analogs (e.g., 3-168) are suited for click chemistry or protease inhibition .
- Stability : The acetamido group in the target compound could reduce oxidative degradation compared to polyhydroxy analogs.
- Synthetic Challenges : The target’s multifunctional oxane ring likely requires precise regioselective synthesis, whereas azide/thienyl analogs prioritize orthogonal protecting groups .
Biological Activity
Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a complex structure that includes an acetamido group, multiple hydroxyl groups, and a carbamate linkage, which are often associated with enhanced biological activity.
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Modulation of Cellular Signaling : The presence of hydroxymethyl and acetamido groups suggests that this compound may influence cellular signaling pathways, particularly those related to glycosylation processes.
- Antioxidant Properties : Compounds containing multiple hydroxyl groups are often evaluated for their antioxidant capabilities, which can protect cells from oxidative stress.
Antimicrobial Activity
Several studies have demonstrated that benzyl carbamate derivatives exhibit antimicrobial properties. For instance:
- Case Study 1 : A study on derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound:
- Case Study 2 : In vitro assays revealed that the compound could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a promising avenue for developing anticancer therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
